1-Methylindolin-5-amine
Overview
Description
1-Methylindolin-5-amine, also known as 5-Amino-1-N-methylindole, is a chemical compound with the molecular formula C9H12N2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, has been a central theme in organic synthesis due to their importance . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopy techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) allows identifying this information through absorption and emission of light in the infrared region .Chemical Reactions Analysis
Amines, such as this compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be determined using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Scientific Research Applications
Electrochemical Reduction
1-Methylindolin-5-amine, as part of the indoline family, has been studied in electrochemical contexts. For instance, research on the electrochemical reduction of N-nitrosamines, which includes compounds similar to this compound, shows that in acidic media, these compounds can undergo significant electrochemical transformations. This study focused on the 4-electron cathodic wave behavior and the formation of secondary amines under specific conditions, providing insights into the electrochemical properties of related indoline derivatives (Jacob, Moinet, & Tallec, 1982).
Organocatalysis and Synthesis
This compound and its derivatives have been explored in the field of organic synthesis. One study describes the organocatalyzed enantioselective annulation of 1-methylindoline-2-thiones, leading to the synthesis of optically active cyclic tryptophan derivatives. This process demonstrates the compound's utility in creating conformationally strained and biologically significant molecules (Wu, Zheng, Wang, & Zhou, 2016).
Synthesis of Antihypertension Drugs
This compound serves as a precursor in synthesizing certain antihypertension drugs. Research has explored its reactions leading to the formation of various indolic compounds, such as 1-amino-2-methylindole and azo(2-methyl)indoline. These studies contribute to understanding the synthesis pathways of important medical compounds (Peyrot et al., 2001).
Kinetic Resolution Studies
Kinetic resolution studies involving compounds like 2-methylindoline, which share a core structure with this compound, have been conducted. These studies involve the acylation of racemic amines, leading to the formation of isomers essential in chemical synthesis and pharmaceuticals (Krasnov et al., 2002).
Intermediate for Pharmacologically Active Compounds
Research has shown that derivatives of this compound can act as intermediates for various pharmacologically active compounds. For example, new compounds synthesized from related indolin-5-yl derivatives were investigated for their potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Antioxidant Activity
Studies have also explored the antioxidant activity of derivatives related to this compound. These investigations are significant for understanding the potential therapeutic applications of these compounds in combating oxidative stress (Narajji, Karvekar, & Das, 2008).
Safety and Hazards
Future Directions
Indole derivatives, such as 1-Methylindolin-5-amine, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis and the development of new useful derivatives continue to attract attention from the international chemical community .
Mechanism of Action
Target of Action
1-Methylindolin-5-amine, as an indole derivative, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to exert their effects through various mechanisms, depending on their specific targets . For instance, some indole derivatives have been reported to exert antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives, including this compound, can influence several biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Indole derivatives can also affect the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
Indoline derivatives, to which 1-Methylindolin-5-amine belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indoline derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These effects suggest that this compound could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an indoline derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings. Future studies should investigate the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Indole, a related compound, is involved in several metabolic pathways, including the degradation of tryptophan in higher plants .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Properties
IUPAC Name |
1-methyl-2,3-dihydroindol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSFDZGGGCGZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627194 | |
Record name | 1-Methyl-2,3-dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64180-07-0 | |
Record name | 1-Methyl-2,3-dihydro-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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